6-(Bromomethyl)naphthalen-2-amine

Organic Synthesis Medicinal Chemistry Bioconjugation

6-(Bromomethyl)naphthalen-2-amine (CAS: 1261453-17-1) is an organic compound belonging to the class of halogenated naphthylamines. It features a naphthalene core substituted with a primary amine (-NH₂) at the 2-position and a bromomethyl (-CH₂Br) group at the 6-position.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
Cat. No. B11873838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)naphthalen-2-amine
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C=C1CBr
InChIInChI=1S/C11H10BrN/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7,13H2
InChIKeyYXDORFLOJGQDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)naphthalen-2-amine (CAS 1261453-17-1): A Specialized Naphthalene Building Block for Drug Discovery and Material Science


6-(Bromomethyl)naphthalen-2-amine (CAS: 1261453-17-1) is an organic compound belonging to the class of halogenated naphthylamines [1]. It features a naphthalene core substituted with a primary amine (-NH₂) at the 2-position and a bromomethyl (-CH₂Br) group at the 6-position [1]. With a molecular formula of C₁₁H₁₀BrN and a molecular weight of 236.11 g/mol, this compound is a versatile intermediate utilized in organic synthesis, medicinal chemistry, and materials science due to the presence of two distinct and orthogonal reactive handles on a rigid aromatic scaffold [1][2]. Its primary utility lies in its function as a bifunctional building block for constructing more complex molecular architectures, enabling the convergent synthesis of diverse chemical libraries and functional materials [2].

Why 6-(Bromomethyl)naphthalen-2-amine (CAS 1261453-17-1) Cannot Be Readily Replaced by Common Naphthalene Analogs


Substituting 6-(Bromomethyl)naphthalen-2-amine with its closest in-class analogs—such as 6-bromo-2-naphthylamine, 6-bromo-N-methylnaphthalen-2-amine, or 2-(aminomethyl)-6-bromonaphthalene—is not chemically trivial and fundamentally alters synthetic pathways and product outcomes. The primary differentiator is the unique, orthogonal reactivity conferred by the combination of a benzylic bromomethyl electrophile and an aromatic amine nucleophile on a single, rigid naphthalene scaffold. Analogs that lack the benzylic bromine (e.g., 2-amino-6-bromonaphthalene) offer only an aromatic halogen for cross-coupling reactions, while those with an alkylated amine (e.g., 6-bromo-N-methylnaphthalen-2-amine) have altered nucleophilicity and steric properties [1]. The benzylic -CH₂Br group in 6-(Bromomethyl)naphthalen-2-amine is a far superior electrophile in Sₙ2 reactions compared to an aromatic Br, which is typically inert to such displacement . This orthogonal reactivity allows for sequential, site-selective functionalization that is not possible with the mono-functional or differently functionalized analogs, making it an essential, non-substitutable building block for convergent synthetic strategies [1].

Quantitative Differentiation of 6-(Bromomethyl)naphthalen-2-amine (1261453-17-1): A Comparator-Based Analysis


Orthogonal Reactivity Profile: Benzylic Bromomethyl vs. Aromatic Bromine in Nucleophilic Substitution

6-(Bromomethyl)naphthalen-2-amine possesses two distinct reactive centers: a primary amine and a benzylic bromomethyl group. This orthogonal reactivity is the basis for its differentiation from mono-functional analogs like 6-bromo-2-naphthylamine (CAS 7499-66-3) . The benzylic -CH₂Br group is highly susceptible to Sₙ2 nucleophilic displacement, a reaction pathway that is generally unavailable to the aromatic Br atom in 6-bromo-2-naphthylamine under standard conditions . This difference is fundamental, enabling the selective alkylation of nucleophiles (e.g., amines, thiols) with the target compound while leaving the aromatic amine group free for subsequent modifications or interactions.

Organic Synthesis Medicinal Chemistry Bioconjugation

Distinct Structural Motif for Molecular Scaffolding: Benzylic Spacer vs. Direct Naphthyl Attachment

The molecular architecture of 6-(Bromomethyl)naphthalen-2-amine incorporates a methylene spacer between the naphthalene core and the reactive bromine atom. This contrasts with analogs like 6-bromo-2-naphthylamine where the bromine is directly attached to the aromatic ring. The presence of this benzylic -CH₂- group introduces additional conformational flexibility into the molecules derived from it [1]. This can be a critical determinant in biological activity, as the spatial orientation and distance of functional groups from the naphthalene core can significantly impact binding affinity and selectivity for a given biological target.

Drug Design Structure-Activity Relationship (SAR) Chemical Biology

Unprotected Primary Amine Handle for On-Resin or Late-Stage Diversification

The presence of a free, unsubstituted primary aromatic amine (-NH₂) distinguishes 6-(Bromomethyl)naphthalen-2-amine from its N-alkylated analog, 6-bromo-N-methylnaphthalen-2-amine (CAS 305835-80-7) [1]. The primary amine offers greater nucleophilicity and versatility as a synthetic handle compared to the secondary amine in the N-methyl analog [1]. It can participate in a wider array of reactions, including acylation, reductive amination, diazotization, and use as a nucleophile in various couplings, without the steric and electronic modulation introduced by an N-methyl group. This is particularly advantageous in solid-phase or late-stage diversification strategies where the amine can be selectively unmasked and reacted.

Combinatorial Chemistry Solid-Phase Synthesis Late-Stage Functionalization

A Class of Scaffolds with Proven Utility in Antitumor Lead Discovery

While direct data for the specific target compound are absent, its core naphthalene scaffold is validated in medicinal chemistry. A study on bis-aminomethylnaphthalenes, which are direct structural relatives accessible from building blocks like 6-(Bromomethyl)naphthalen-2-amine, demonstrated potent in vitro and in vivo antitumor activity [1]. Notably, Compound 15 from this series exhibited 'remarkable antitumor activity' and was identified as a 'new lead compound' and a 'novel template for anticancer chemotherapy' [1]. This class-level inference suggests that the target compound, as a functionalized monomer, provides a privileged entry point to this biologically active chemical space.

Anticancer DNA-binding agents Lead Compound

Facilitated Convergent Synthesis in Material Science: A Precursor for Advanced Functional Materials

The orthogonal functional groups on 6-(Bromomethyl)naphthalen-2-amine are ideally suited for the convergent synthesis of advanced materials. In the field of organic electronics, the rigid naphthalene core is a common motif for charge transport. The benzylic bromide allows for the attachment of the naphthalene moiety to a polymer backbone or a surface via nucleophilic substitution, while the aromatic amine can be used to introduce other functional groups, such as electron-donating or -withdrawing units, to tune electronic properties . This contrasts with mono-functional analogs which would require a less efficient linear synthesis. Its documented use in related materials, such as for preparing light-emitting diodes (OLEDs), supports this utility .

Material Science Organic Electronics Polymer Chemistry

Optimal Application Scenarios for 6-(Bromomethyl)naphthalen-2-amine (1261453-17-1) Based on Its Differentiated Properties


Convergent Synthesis of Targeted Covalent Inhibitor Libraries

In medicinal chemistry programs focused on targeted covalent inhibitors (TCIs), 6-(Bromomethyl)naphthalen-2-amine serves as an ideal core scaffold. Its benzylic bromomethyl group can be reacted with a variety of linker-warhead modules via nucleophilic substitution, while the free primary amine remains available for later-stage diversification with recognition elements that impart selectivity for the target protein. This orthogonal reactivity, which is not present in mono-functional analogs, allows for the rapid, parallel synthesis of diverse libraries to explore SAR for both the warhead and the recognition moiety . The proven antitumor activity of structurally related bis-aminomethylnaphthalenes provides a strong rationale for using this scaffold in oncology-focused TCI projects .

Design and Synthesis of Novel Fluorescent Probes and Sensors

This compound is a premier building block for constructing novel naphthalene-based fluorescent probes. The aromatic amine can be elaborated into a fluorophore (e.g., via alkylation to a dimethylamino group as seen in the DANPY dye family ), while the benzylic bromide provides a convenient handle for attaching the probe to a biomolecule of interest (e.g., a peptide, protein, or nucleic acid) or for creating a responsive sensor. This bifunctional approach is more convergent than using an aromatic bromide for attachment and is superior to using an N-alkylated analog, as the primary amine offers greater synthetic flexibility for tuning the final fluorophore's properties .

Synthesis of Functionalized Monomers for Advanced Polymer and Material Applications

For researchers developing novel polymers, organic electronic materials, or metal-organic frameworks (MOFs), this compound offers a unique combination of rigidity and orthogonal reactivity. The naphthalene core provides structural rigidity and desirable π-stacking properties, while the benzylic bromide and primary amine can be independently polymerized or functionalized. This allows for the creation of cross-linked networks or the site-selective introduction of pendant functional groups along a polymer backbone in a controlled manner. This degree of control is not feasible with simpler mono-functional or symmetrically di-functional naphthalene derivatives, making it a powerful tool for creating materials with tailored mechanical, optical, or electronic properties .

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